molecular formula C12H11NOS2 B3732769 (5Z)-5-(2,5-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-(2,5-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Katalognummer: B3732769
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: MAJYXNRQWPLXHB-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structurally, it features a Z-configuration benzylidene group (2,5-dimethyl substitution) and a thiolactone core. This compound is part of a broader family of 5-arylidene-2-sulfanyl-thiazol-4-ones, where variations in the arylidene substituents and thiazole modifications critically influence pharmacological profiles .

Eigenschaften

IUPAC Name

(5Z)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-7-3-4-8(2)9(5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJYXNRQWPLXHB-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(2,5-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethylbenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
  • Temperature: Reflux conditions (around 80-100°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Types of Reactions:

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position. Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Halogenated or nitrated thiazole derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains. It may also have applications in the development of new pharmaceuticals.

    Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties. Further studies are needed to fully understand its therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (5Z)-5-(2,5-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogs and Kinase Inhibition Data
Compound Name Arylidene Substituent Kinase (IC₅₀, µM) Key Findings Reference
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) 4-hydroxybenzylidene DYRK1A (0.028) Nanomolar DYRK1A inhibition
(5Z)-5-(Benzo[1,3]dioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-1,3-thiazol-4-one (5s) Benzo[1,3]dioxol-5-yl DYRK1A (0.033) Dual kinase/cell proliferation effects
(5Z)-5-(2-Methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one 2-methoxybenzylidene N/A Used as a lead compound in kinase studies
(5E)-5-(2,5-Dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 2,5-dimethylbenzylidene (E) N/A Stereochemical impact on activity*

*Note: The Z-configuration in the target compound may enhance kinase binding compared to the E-isomer, as observed in related studies .

Key Observations:
  • Substituent Effects : Electron-donating groups (e.g., 4-hydroxy, 2-methoxy) on the benzylidene ring improve kinase inhibition. For example, compound 3e (4-hydroxy) achieves an IC₅₀ of 0.028 µM against DYRK1A, outperforming many analogs .
  • Stereochemistry : The Z-configuration is critical for activity. E-isomers, such as (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one , show reduced binding in kinase assays due to steric clashes .
  • Thiolactone vs. Thioxo Modifications: Replacement of the sulfanyl (-SH) group with thioxo (=S) or amino substituents alters selectivity. For instance, 2-amino derivatives (e.g., 5s) exhibit dual kinase/cell proliferation effects .

Physicochemical and Pharmacokinetic Properties

Substituents influence melting points, solubility, and stability:

  • Melting Points : Bulkier substituents (e.g., benzo[1,3]dioxol-5-yl) increase melting points (>260°C), suggesting higher crystallinity .

Biologische Aktivität

(5Z)-5-(2,5-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties, as well as its effects on various biological pathways. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of (5Z)-5-(2,5-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is C12H13NOS2. The thiazole ring system is significant in pharmacology due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study on synthesized thiazole derivatives demonstrated that they exhibited significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most active derivative showed IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2 cells, indicating strong growth inhibition compared to standard drugs like Staurosporine .

The anticancer activity of (5Z)-5-(2,5-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is believed to involve several mechanisms:

  • Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : Thiazole derivatives have been shown to trigger apoptosis in cancer cells through various pathways.
  • VEGFR-2 Inhibition : Some studies indicate that these compounds may inhibit VEGFR-2, a receptor involved in tumor angiogenesis and growth .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their chemical structure. Modifications at specific positions on the thiazole ring can significantly influence their potency and selectivity. For example:

  • Substitutions on the benzylidene moiety can enhance or diminish anticancer activity.
  • The presence of sulfur and nitrogen atoms within the thiazole ring contributes to the compound's ability to interact with biological targets effectively.

Case Studies

  • In Vitro Studies : A comprehensive study synthesized various thiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that structural modifications led to varying degrees of potency against MCF-7 and HepG2 cells .
    CompoundIC50 (MCF-7)IC50 (HepG2)
    4c2.57 µM7.26 µM
    Staurosporine6.77 µM8.40 µM
  • VEGFR-2 Kinase Assay : Inhibition assays revealed that certain thiazole derivatives could inhibit VEGFR-2 with IC50 values comparable to established inhibitors like Sorafenib .
    CompoundIC50 (VEGFR-2)
    4c0.15 µM
    Sorafenib0.059 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2,5-dimethylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.